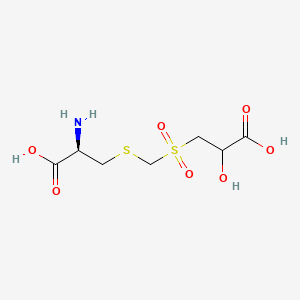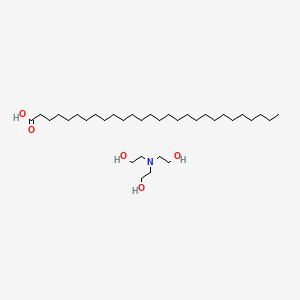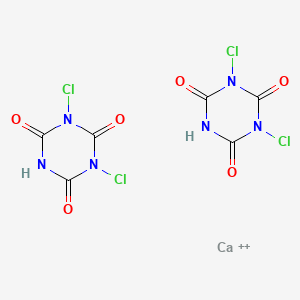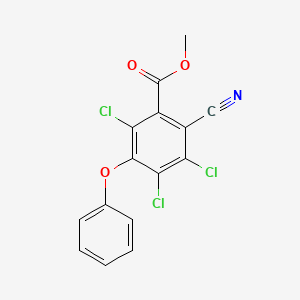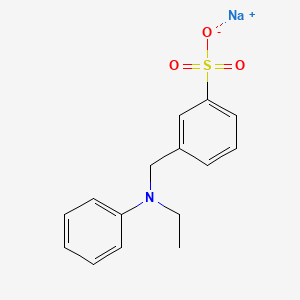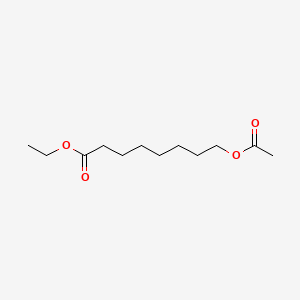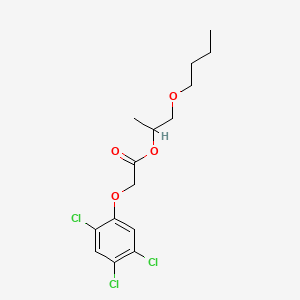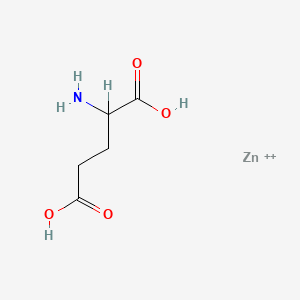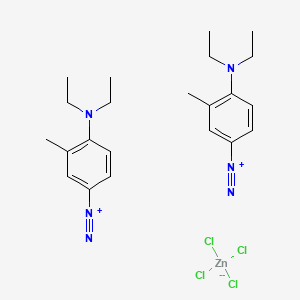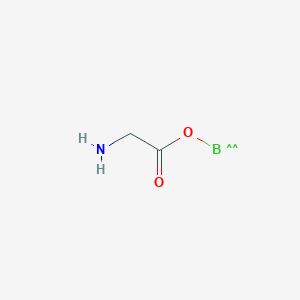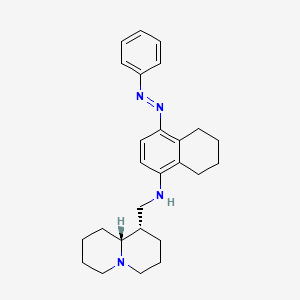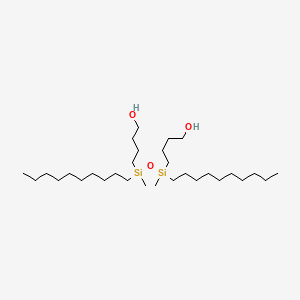
1-Butanol, 4,4'-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is a complex organic compound characterized by the presence of butanol groups attached to a disiloxane core. This compound is notable for its unique structure, which includes long alkyl chains and silicon atoms, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- typically involves the reaction of 1-butanol with a disiloxane precursor. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disiloxane bond. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The butanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms in the butanol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkyl halides under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol groups can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between organic molecules and silicon-based compounds.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism by which 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The disiloxane core can interact with various biological molecules, potentially altering their function and activity. The long alkyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-butanol: A structurally similar compound with different alkyl chain lengths and functional groups.
1-Butanol, 3,3-dimethyl-: Another related compound with variations in the positioning of the methyl groups.
Uniqueness
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is unique due to its disiloxane core and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring stability and versatility .
Eigenschaften
CAS-Nummer |
79771-33-8 |
|---|---|
Molekularformel |
C30H66O3Si2 |
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
4-[decyl-[decyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C30H66O3Si2/c1-5-7-9-11-13-15-17-21-27-34(3,29-23-19-25-31)33-35(4,30-24-20-26-32)28-22-18-16-14-12-10-8-6-2/h31-32H,5-30H2,1-4H3 |
InChI-Schlüssel |
KSWGMKYLGVSWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



